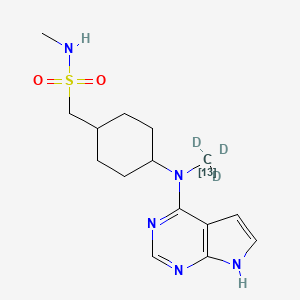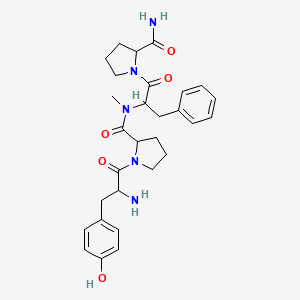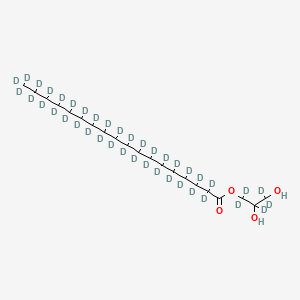
Oclacitinib-13C-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oclacitinib-13C-d3 is a deuterium and carbon-13 labeled version of Oclacitinib, a Janus kinase inhibitor. This compound is primarily used as an internal standard for the quantification of Oclacitinib in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Oclacitinib itself is known for its use in veterinary medicine to treat pruritus associated with allergic dermatitis and atopic dermatitis in dogs .
準備方法
The synthesis of Oclacitinib-13C-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Oclacitinib molecule . The synthetic route typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the construction of the pyrrolopyrimidine ring system, which is a key structural component of Oclacitinib.
Introduction of Isotopic Labels: Deuterium and carbon-13 are introduced into specific positions of the molecule during the synthesis process.
Final Assembly: The labeled pyrrolopyrimidine core is then coupled with other molecular fragments to form the final this compound compound.
Industrial production methods for this compound are similar to those used for the synthesis of Oclacitinib, with additional steps to incorporate the isotopic labels .
化学反応の分析
Oclacitinib-13C-d3, like its parent compound Oclacitinib, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Oclacitinib-13C-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS to quantify Oclacitinib in various samples.
Pharmacokinetics: Researchers use this compound to study the pharmacokinetics and metabolic profiles of Oclacitinib in biological systems.
Drug Development: It is used in the development and validation of analytical methods for the quantification of Oclacitinib in pharmaceutical formulations.
作用機序
Oclacitinib-13C-d3, being an isotopically labeled version of Oclacitinib, shares the same mechanism of action as its parent compound. Oclacitinib is a Janus kinase inhibitor that selectively inhibits JAK1, JAK2, JAK3, and TYK2 . By inhibiting these kinases, Oclacitinib disrupts the signaling pathways involved in the production of inflammatory cytokines, thereby reducing inflammation and pruritus .
類似化合物との比較
Oclacitinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:
特性
分子式 |
C15H23N5O2S |
|---|---|
分子量 |
341.45 g/mol |
IUPAC名 |
N-methyl-1-[4-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuterio(113C)methyl)amino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)/i2+1D3 |
InChIキー |
HJWLJNBZVZDLAQ-JVXUGDAPSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(C1CCC(CC1)CS(=O)(=O)NC)C2=NC=NC3=C2C=CN3 |
正規SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)


![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)

![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)

![N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)


![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)
![2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid](/img/structure/B12300122.png)


